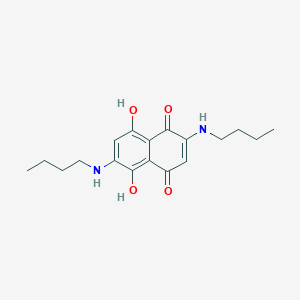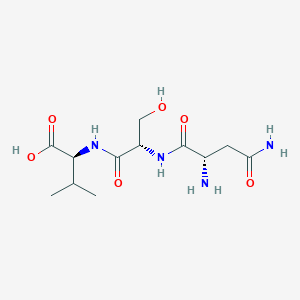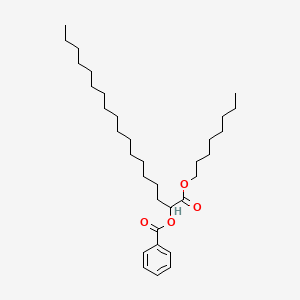
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a long aliphatic chain with an octyloxy substituent
Méthodes De Préparation
The synthesis of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate typically involves esterification reactions. One common method involves the reaction of benzoic acid with an alcohol derivative, such as octyloxy-octadecanol, in the presence of a catalyst. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and yield .
Analyse Des Réactions Chimiques
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .
Comparaison Avec Des Composés Similaires
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can be compared with other similar compounds, such as:
Octyl benzoate: Similar in structure but lacks the long aliphatic chain.
Octyloxybenzoic acid: Contains an octyloxy group but differs in the functional group attached to the benzoate.
Octyloxy-octadecanol:
Propriétés
Numéro CAS |
224965-24-6 |
|---|---|
Formule moléculaire |
C33H56O4 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
(1-octoxy-1-oxooctadecan-2-yl) benzoate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-24-28-31(37-32(34)30-26-22-21-23-27-30)33(35)36-29-25-20-10-8-6-4-2/h21-23,26-27,31H,3-20,24-25,28-29H2,1-2H3 |
Clé InChI |
DZSUQYLEWRURQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


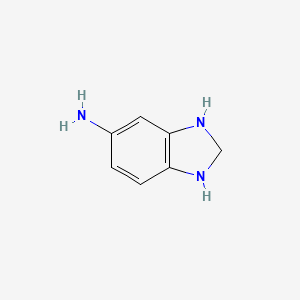
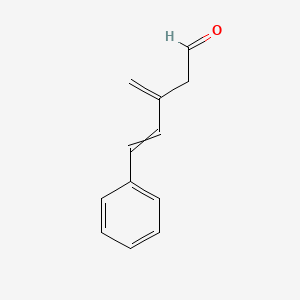




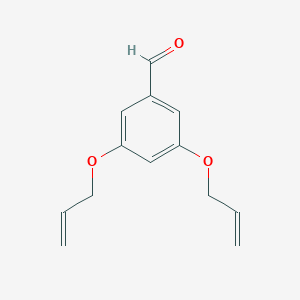
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)


